molecular formula C14H16F3NO B12861355 1-Benzyl-4-(trifluoroacetyl)piperidine

1-Benzyl-4-(trifluoroacetyl)piperidine

Cat. No.: B12861355
M. Wt: 271.28 g/mol
InChI Key: IYSGAUZFIVRBGJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(trifluoroacetyl)piperidine is a compound that belongs to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a trifluoroacetyl group attached to the piperidine ring. The trifluoroacetyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-4-(trifluoroacetyl)piperidine can be achieved through several routes. One common method involves the reaction of 1-benzylpiperidine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

1-Benzyl-4-(trifluoroacetyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trifluoroacetyl)piperidine involves its interaction with specific molecular targets. For instance, in the inhibition of cholinesterase receptors, the benzyl-piperidine group binds to the catalytic site of the enzyme, interacting with key amino acid residues such as tryptophan and phenylalanine . This binding inhibits the enzyme’s activity, leading to various biological effects. The trifluoroacetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-4-(trifluoroacetyl)piperidine can be compared with other piperidine derivatives such as:

The presence of the trifluoroacetyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and properties make it valuable in the synthesis of complex organic molecules, the study of enzyme inhibition, and the development of new medicinal compounds. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and utility in both academic and industrial settings.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSGAUZFIVRBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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